3-(2-Naphthylsulfonyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-ylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c14-13(15)7-8-18(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQPWIOAFNQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-30-1 | |
| Record name | 3-(naphthalene-2-sulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Chemistry of 3 2 Naphthylsulfonyl Propanoic Acid
Reactivity at the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site for synthetic modification, readily undergoing reactions typical of its class, such as esterification and amidation, as well as other transformations like decarboxylation under specific conditions.
The carboxylic acid moiety of 3-(2-Naphthylsulfonyl)propanoic acid can be readily converted into esters and amides, which are fundamental reactions in organic synthesis for creating new linkages and modifying molecular properties.
Esterification: In the presence of an alcohol and an acid catalyst (like sulfuric acid) or coupling agents, this compound can be transformed into its corresponding ester. ceon.rsmdpi.commdpi.comresearchgate.net The reaction rate and yield are influenced by factors such as the structure of the alcohol, temperature, and the molar ratio of reactants. ceon.rsresearchgate.net For instance, primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. ceon.rs These esterification reactions are crucial for creating derivatives with altered solubility, volatility, and biological activity.
Amidation: Similarly, the carboxylic acid can react with amines to form amides. This transformation typically requires activation of the carboxylic acid, often through the use of coupling reagents, to facilitate the formation of the robust amide bond. researchgate.netnih.gov Amidation is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of nitrogen-containing functional groups and the construction of larger, more complex molecules. nih.govresearchgate.net
The general schemes for these reactions are presented below:
| Reaction Type | Reactants | Typical Conditions | Product |
| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 3-(2-Naphthylsulfonyl)propanoate ester |
| Amidation | This compound, Amine (R-NH₂) | Coupling agent (e.g., DCC, EDC), Base | N-substituted 3-(2-Naphthylsulfonyl)propanamide |
Beyond ester and amide formation, the carboxyl group can undergo more profound transformations, such as decarboxylation, which involves the removal of the -COOH group as carbon dioxide. For β-sulfonyl carboxylic acids, this reaction can be challenging but is achievable under specific chemical or photocatalytic conditions. chemrxiv.orgchemistryviews.orglibretexts.org Recent advancements have shown that photoinduced, iron-catalyzed decarboxylative sulfonylation can be a viable method for transforming carboxylic acids. chemistryviews.org This process involves the generation of a radical intermediate following the loss of CO₂, which can then be trapped to form new C-S bonds. chemistryviews.org
While simple heating with soda lime is a classic method for decarboxylation, modern techniques often employ transition metal catalysts or photoredox catalysis to achieve this transformation under milder conditions. chemistryviews.orglibretexts.org These methods are particularly valuable for creating C-C and C-heteroatom bonds directly from abundant carboxylic acid feedstocks. rsc.org
Reactions Involving the Naphthalene (B1677914) Aromatic System
The naphthalene ring system is an electron-rich aromatic moiety that can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org The position of substitution is directed by the existing sulfonyl group and the inherent reactivity of the naphthalene core.
Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation typically occur on the naphthalene ring. masterorganicchemistry.comlibretexts.orgnih.gov The sulfonyl group at the 2-position is a deactivating, meta-directing group with respect to its own ring. However, in naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). stackexchange.com Therefore, electrophilic attack on this compound would be predicted to occur on the unsubstituted ring, primarily at the 5- and 8-positions, which are α-positions and electronically activated. The presence of the deactivating sulfonyl group would likely require forcing conditions to achieve substitution on the same ring. libretexts.org
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 8-Nitro- derivatives |
| Bromination | Br₂, FeBr₃ | 5-Bromo- and 8-Bromo- derivatives |
| Sulfonation | SO₃, H₂SO₄ | Naphthalene-5-sulfonic acid and Naphthalene-8-sulfonic acid derivatives |
These reactions allow for the further functionalization of the aromatic core, enabling the synthesis of a wide range of derivatives with tailored electronic, optical, or biological properties.
Selective Functionalization and Derivatization
The presence of a carboxylic acid group in this compound provides a primary site for selective functionalization and derivatization. Standard carboxylic acid chemistry can be employed to modify this group, leading to a variety of derivatives with potentially altered physical, chemical, and biological properties.
One of the most common derivatization reactions for carboxylic acids is esterification . This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The resulting esters are typically less polar and more volatile than the parent acid.
Another key derivatization is the formation of amides . This is generally accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. This reaction is fundamental in the synthesis of a wide array of compounds with diverse applications. A general method for preparing amide derivatives of similar 3-(heterocyclylsulfonyl)propanoic acids involves the initial formation of chlorosulfonates, conversion to sodium sulfinates, and subsequent treatment with acrylic acid to yield the sulfonylpropionate, which can then be readily converted to various carboxamides. researchgate.net
The sulfonyl group can also be a target for functionalization, although it is generally less reactive than the carboxylic acid. Reduction of the sulfonyl group can lead to the corresponding sulfinates or sulfides, though this typically requires strong reducing agents.
Below is a table summarizing common derivatization reactions of the carboxylic acid group:
| Derivative | Reagents | General Conditions |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating |
| Amide | SOCl₂ or (COCl)₂, then Amine | Anhydrous conditions |
| Acyl Halide | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous conditions |
| Anhydride (B1165640) | Acetic anhydride or other acid anhydride | Heating |
Ring Transformations and Cyclization Reactions (e.g., Diels-Alder)
The naphthalene ring system of this compound can participate in various ring transformation and cyclization reactions. Intramolecular cyclization reactions, in particular, can be a powerful tool for the synthesis of complex polycyclic structures. For instance, under strongly acidic conditions, such as with triflic acid, N-cinnamoyl-1-naphthylamines undergo cyclization to form naphthazepinones and benzoquinolinones, demonstrating the reactivity of the naphthalene core towards intramolecular electrophilic attack.
While direct participation of the this compound in Diels-Alder reactions as a diene is unlikely due to the aromaticity of the naphthalene ring, the sulfonyl group can act as a dienophile activator in related systems. More commonly, the sulfonyl group is involved in cheletropic extrusion of sulfur dioxide from sulfolene rings, which are often formed via Diels-Alder reactions of dienes with sulfur dioxide. This retro-Diels-Alder type reaction is a well-established method for generating dienes for subsequent cycloaddition reactions.
Carbon-Carbon Double Bond Functionalization (if present in precursors or intermediates)
Hydroarylation Reactions
Hydroarylation involves the addition of an aromatic C-H bond across a carbon-carbon double or triple bond. In the context of precursors to this compound, a potential synthetic route could involve the hydroarylation of a vinylsulfonate or an acrylic acid derivative with naphthalene. For example, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) lead to the products of hydroarylation of the carbon-carbon double bond. nih.govmdpi.com A similar strategy could conceptually be applied to the synthesis of this compound precursors.
The table below outlines a hypothetical hydroarylation approach for a precursor:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
| Naphthalene | 3-Sulfonylpropenoic acid | Brønsted or Lewis Acid | 3-(Naphthylsulfonyl)propanoic acid |
| 2-Naphthalenesulfonyl halide | Propene | Friedel-Crafts Catalyst | Precursor to this compound |
Cheletropic Additions
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. A common example is the reversible addition of sulfur dioxide to a conjugated diene to form a cyclic sulfone (a sulfolene). researchgate.net The extrusion of sulfur dioxide from a sulfolene is a synthetically useful method for generating dienes. imperial.ac.ukresearchgate.netthieme-connect.de While not a direct reaction of this compound, this type of chemistry could be employed in the synthesis of precursors. For instance, a diene containing a naphthalene moiety could undergo a cheletropic addition of SO₂, followed by further functionalization and subsequent extrusion of SO₂ to generate a new diene.
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic and Thermodynamic Studies of Reaction Processes
While specific kinetic and thermodynamic data for reactions involving 3-(2-Naphthylsulfonyl)propanoic acid are not extensively documented in publicly available literature, the behavior of related aromatic sulfones and carboxylic acids provides a framework for understanding its reactivity.
Thermodynamic Considerations:
The thermal decomposition of aromatic sulfones is a key area of study. For instance, the decomposition of sulfones to remove sulfur as SO2 is a critical step in oxidative desulfurization processes. acs.org Studies on various sulfones, including diphenyl sulfone and dibenzothiophene (B1670422) 5,5-dioxide, show that the thermal stability is influenced by the nature of the aromatic groups attached to the sulfonyl moiety. acs.org The onset of thermal decomposition for acyclic aromatic sulfones is generally above 350 °C. acs.org
A comprehensive thermodynamic analysis of the sulfonation of linear and isostructured alkylbenzenes with sulfur trioxide (SO₃) has shown these reactions to be thermodynamically favorable, with Gibbs free energy values (ΔG) in the range of –185 to –235 kJ/mol. sapub.org This suggests that the formation of the sulfonyl linkage in compounds like this compound is an energetically favorable process.
Table 1: Representative Thermodynamic Data for Sulfonation Reactions
| Reactant | Product | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Toluene | p-Toluenesulfonic acid | -205.3 | -150.1 | 185.2 |
| Ethylbenzene | p-Ethylbenzenesulfonic acid | -210.7 | -155.4 | 185.5 |
| Cumene | p-Cumenesulfonic acid | -215.1 | -160.2 | 184.2 |
This table presents calculated thermodynamic parameters for the sulfonation of various alkylbenzenes, providing insight into the thermodynamics of forming aryl sulfonyl compounds. sapub.org
Kinetic Factors:
Kinetic studies on the solvolysis of arenesulfonyl chlorides have provided insights into the reaction mechanisms. The rates of these reactions are influenced by the substituents on the aromatic ring. nih.gov For this compound, the propanoic acid side chain could influence the reaction kinetics at the sulfonyl group through electronic and steric effects.
Deuterium (B1214612) Labeling and Isotopic Exchange Experiments
For example, iridium-catalyzed ortho-deuteration has been successfully applied to a range of aryl sulfones. acs.org This method allows for the selective incorporation of deuterium at positions ortho to the sulfonyl group, which can be invaluable for mechanistic studies of electrophilic aromatic substitution or other reactions involving these positions. Furthermore, base-catalyzed deuterium and tritium (B154650) labeling of aryl methyl sulfones has been demonstrated, showcasing the feasibility of isotopic labeling at positions alpha to the sulfonyl group. researchgate.net
Isotopic Exchange:
Isotopic exchange reactions, particularly with sulfur isotopes (³⁴S/³²S), can provide information about the reversibility of reactions and the nature of intermediates. researchgate.net Studies on the sulfur isotope exchange between thiophenes and inorganic sulfur compounds under pyrolysis conditions have shown that the exchange depends on the structure of the organosulfur compound. researchgate.net Such experiments applied to this compound could reveal details about the lability of the C-S bonds under various reaction conditions.
Role of Aromaticity in Sulfone-Mediated Transformations
The naphthalene (B1677914) ring system in this compound plays a significant role in its reactivity due to its aromaticity. The electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution. msu.edu This deactivation is a result of the inductive effect of the sulfonyl group. msu.edu
The reactivity of the naphthyl ring can be understood in the context of electrophilic aromatic substitution, where the sulfonyl group acts as a meta-directing group in benzene (B151609) rings. youtube.com However, in the case of naphthalene, the directing effects are more complex due to the fused ring system. The presence of the sulfonyl group will generally disfavor further electrophilic attack on the ring to which it is attached.
Conversely, the sulfonyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly if there are other electron-withdrawing groups present or at positions ortho and para to the sulfonyl group. masterorganicchemistry.com The stability of the aromatic system is a driving force in many reactions, and intermediates that maintain or restore aromaticity are generally favored. youtube.com
Regioselectivity and Stereoselectivity Control in Synthetic Operations
The sulfonyl group can exert significant control over the regioselectivity and stereoselectivity of synthetic transformations.
Regioselectivity:
In reactions such as the hydrosulfonylation of alkynes, the regioselectivity of the addition of the sulfonyl group is a key consideration. scilit.com For this compound, reactions involving the propanoic acid side chain or the naphthyl ring would be subject to regioselective control. For instance, functionalization of the naphthyl ring would be directed by the existing sulfonyl group.
Stereoselectivity:
The sulfonyl group can be a powerful chiral auxiliary in asymmetric synthesis. nih.gov While this compound itself is not chiral, derivatives with stereocenters can be synthesized with high stereocontrol. The sulfinyl group (a close relative of the sulfonyl group) has been shown to be an effective remote controller of stereoselectivity in reduction reactions. acs.orgnih.gov This suggests that the sulfonyl group in this compound could be used to direct the stereochemical outcome of reactions at the propanoic acid chain or in the synthesis of more complex chiral molecules.
Recent advances in catalysis have enabled the enantioselective synthesis of β-chiral sulfones through Ni-organophotocatalyzed reactions, highlighting the ongoing development of methods for stereocontrol in the synthesis of sulfone-containing molecules. acs.org
Theoretical and Computational Chemistry Analyses
Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. A DFT study of 3-(2-Naphthylsulfonyl)propanoic acid would typically begin with geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information about the molecule's reactivity can be derived.
Key reactivity descriptors that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.
While specific DFT data for this compound is not available, studies on similar compounds, such as other arylsulfonyl derivatives, routinely employ these calculations to rationalize their chemical behavior and potential applications.
Conformational Analysis and Energy Landscape Mapping
The presence of single bonds in the propanoic acid chain and the linkage to the naphthylsulfonyl group allows for considerable conformational flexibility in this compound. A thorough conformational analysis would be essential to identify the most stable conformers and to understand the energetic barriers between them.
This analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results would be plotted on a potential energy surface, mapping the energy landscape of the molecule. This mapping is critical for understanding which conformations are likely to be populated at a given temperature and how the molecule's shape can influence its biological activity or material properties. For instance, the relative orientation of the carboxylic acid group and the naphthyl ring would significantly impact its interaction with biological targets or its packing in a crystal lattice.
Electronic Structure Characterization and Bonding Analysis
A detailed analysis of the electronic structure would go beyond the frontier orbitals to provide a complete picture of the bonding within this compound. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to investigate charge distribution, hybridization, and delocalization of electrons.
Key aspects that would be characterized include:
Bond Order Analysis: This would quantify the strength and nature (single, double, triple) of the chemical bonds.
Hyperconjugative Interactions: NBO analysis can identify stabilizing interactions between occupied and unoccupied orbitals, which can influence the molecule's conformation and reactivity. The interactions between the lone pairs of the sulfonyl oxygens and adjacent sigma bonds, for example, would be of interest.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which are invaluable for verifying the structure of a synthesized compound and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By comparing the calculated spectrum with the experimental one, the assignment of peaks can be confirmed.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These can be correlated with the stretching and bending modes of the functional groups present in the molecule, such as the C=O and O-H stretches of the carboxylic acid and the S=O stretches of the sulfonyl group.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragments.
Although specific computational studies on this compound are not currently published, the theoretical frameworks and computational methodologies are well-established. Such studies would provide a comprehensive understanding of the molecule's structural, electronic, and reactive properties, paving the way for its potential applications.
Lack of Specific Research Data for "this compound" in Advanced Synthesis and Materials Science
Furthermore, its role as a precursor for specialized organic materials remains largely undocumented in accessible research. Specific investigations into its utility for creating Poly(p-phenylene vinylene) (PPV) oligomers, materials with nonlinear optical (NLO) activity, or bistable organic memory materials have not been found in the public domain.
While related structures, such as other sulfonylpropanoic acids or naphthalene-containing compounds, are utilized in these areas, direct evidence and detailed research findings for this compound itself are absent. Consequently, a detailed article on its strategic applications in the specified areas cannot be constructed based on current scientific literature.
Strategic Applications As a Building Block and Intermediate in Advanced Organic Synthesis and Materials Science
Intermediate in the Synthesis of Precursors to Bioactive Scaffolds
3-(2-Naphthylsulfonyl)propanoic acid serves as a versatile intermediate in the synthesis of precursors to various bioactive scaffolds. Its bifunctional nature, possessing both a carboxylic acid and a sulfonyl group attached to a naphthalene (B1677914) ring, allows for a range of chemical modifications to generate molecules with potential therapeutic applications. The reactivity of the carboxylic acid moiety and the structural contribution of the naphthylsulfonyl group are key to its utility as a building block in medicinal chemistry.
The general class of arylsulfonyl propanoic acid compounds are recognized as valuable starting materials for the synthesis of bioactive drugs. google.com The structural motif of an aryl sulfone is present in a number of commercially available pharmaceuticals, highlighting the importance of this functional group in drug design. For instance, compounds bearing an arylsulfonyl group have been identified as potential antitumor, anti-bacterial, and anti-malarial agents. researchgate.net
Derivatization of the Carboxylic Acid Group
The carboxylic acid functional group in this compound is a prime site for derivatization to create a variety of precursors for bioactive scaffolds, most notably through the formation of amides and esters.
Amide Synthesis and Bioactive Potential:
Amides are a cornerstone of many biologically active molecules. The conversion of this compound to its corresponding amides can be readily achieved by reacting it with a diverse range of primary and secondary amines using standard peptide coupling reagents. This approach allows for the introduction of various substituents, thereby enabling the exploration of the structure-activity relationship (SAR) of the resulting compounds.
Research on analogous 3-(heterocyclylsulfonyl)propanoic acids has demonstrated that their amide derivatives can exhibit significant biological activity. For example, a series of novel 3-(heterocyclylsulfonyl)propanoic acid amides were synthesized and evaluated as potential dipeptidyl peptidase-IV (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. researchgate.net This suggests that amides derived from this compound could also be investigated for similar or other enzymatic inhibitory activities.
The general synthetic route to these amide derivatives and their potential biological targets are summarized in the table below.
| Reactant | Resulting Amide Structure | Potential Bioactive Scaffold | Potential Therapeutic Area |
|---|---|---|---|
| Primary Amine (R-NH₂) | 3-(2-Naphthylsulfonyl)propanamide | Enzyme Inhibitors | Metabolic Disorders, Infectious Diseases |
| Secondary Amine (R₂NH) | N,N-Disubstituted-3-(2-Naphthylsulfonyl)propanamide | Receptor Modulators | Oncology, Neurology |
| Amino Acid Esters | Peptidomimetic Structures | Protease Inhibitors | Antiviral, Anticancer |
Ester Synthesis and Applications:
Similarly, the carboxylic acid group can be esterified to produce another class of derivatives. While generally more susceptible to hydrolysis in vivo, esters of bioactive compounds can serve as prodrugs to improve pharmacokinetic properties such as solubility and bioavailability. The synthesis of esters from this compound can be accomplished through Fischer esterification with various alcohols in the presence of an acid catalyst.
Role of the Naphthylsulfonyl Moiety
The 2-naphthylsulfonyl group is not merely a passive structural component. Its size, rigidity, and lipophilicity can significantly influence the binding of the derivative to its biological target. The naphthalene ring system can participate in π-π stacking interactions with aromatic residues in the active site of an enzyme or the binding pocket of a receptor. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, further anchoring the molecule to its target.
In the context of synthesizing thioflavone derivatives, which are known to exhibit a range of biological activities, the inclusion of an arylsulfonyl group has been a successful strategy. researchgate.net This suggests that the 2-naphthylsulfonyl group of the parent compound can be a key pharmacophoric feature in the design of novel bioactive molecules.
The following table outlines the key structural features of this compound and their contribution to its role as a synthetic intermediate for bioactive scaffolds.
| Structural Feature | Chemical Reactivity/Interaction | Contribution to Bioactive Precursors |
|---|---|---|
| Carboxylic Acid | Amenable to amidation, esterification, and reduction | Provides a handle for introducing diverse functional groups and building complex molecular architectures. |
| Naphthalene Ring | Can undergo electrophilic aromatic substitution (under harsh conditions) | Acts as a rigid, lipophilic scaffold that can engage in hydrophobic and π-stacking interactions with biological targets. |
| Sulfonyl Group | Generally stable; can act as a hydrogen bond acceptor | Influences the electronic properties and conformation of the molecule, and can participate in key binding interactions. |
Exploration of Advanced Derivatives and Structural Analogs
Modifications of the Propanoic Acid Chain (e.g., α-substitution, chain elongation)
The propanoic acid chain of 3-(2-naphthylsulfonyl)propanoic acid is a key site for structural modification, allowing for the introduction of various substituents at the α-position and extension of the carbon chain.
α-Substitution:
The carbon atom alpha to the carboxyl group is amenable to substitution, which can significantly influence the steric and electronic properties of the molecule. A common strategy to achieve α-substitution involves the formation of an enolate or a related nucleophilic species from the corresponding ester of this compound. This enolate can then react with a variety of electrophiles.
For instance, α-alkylation can be achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces an alkyl group at the α-position, yielding derivatives like 2-methyl-3-(2-naphthylsulfonyl)propanoic acid or 2-benzyl-3-(2-naphthylsulfonyl)propanoic acid. The general scheme for this transformation is depicted below:
Step 1: Esterification of this compound to protect the acidic proton of the carboxylic acid and facilitate enolate formation.
Step 2: Deprotonation at the α-carbon using a strong, non-nucleophilic base to form the enolate.
Step 3: Alkylation with an appropriate alkyl halide.
Step 4: Hydrolysis of the ester to regenerate the carboxylic acid functionality.
Chain Elongation:
Homologation, or the extension of the carbon chain, can be accomplished through various synthetic methodologies. A well-established method for one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. This multi-step process would convert this compound into 4-(2-naphthylsulfonyl)butanoic acid.
The key steps in the Arndt-Eistert homologation are:
Conversion of the starting carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone intermediate.
Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (e.g., Ag₂O) or under photochemical conditions, to generate a ketene (B1206846).
In-situ trapping of the ketene with water to yield the homologous carboxylic acid.
This method allows for the systematic extension of the propanoic acid chain, providing access to a series of homologous (2-naphthylsulfonyl)alkanoic acids.
| Modification | Reagents and Conditions | Product Structure | Potential Impact |
| α-Methylation | 1. SOCl₂, MeOH; 2. LDA, THF, -78 °C; 3. CH₃I; 4. H₃O⁺, Δ | 2-Methyl-3-(2-naphthylsulfonyl)propanoic acid | Increased steric hindrance near the carboxyl group. |
| α-Benzylation | 1. SOCl₂, MeOH; 2. LDA, THF, -78 °C; 3. BnBr; 4. H₃O⁺, Δ | 2-Benzyl-3-(2-naphthylsulfonyl)propanoic acid | Introduction of an aromatic moiety at the α-position. |
| Chain Elongation (Arndt-Eistert) | 1. SOCl₂; 2. CH₂N₂; 3. Ag₂O, H₂O, Δ | 4-(2-Naphthylsulfonyl)butanoic acid | Increased distance between the sulfonyl and carboxyl groups. |
Systematic Functionalization of the Naphthalene (B1677914) Ring
The naphthalene ring system is a versatile platform for introducing a wide array of functional groups through electrophilic aromatic substitution reactions. The directing effect of the existing 2-sulfonylpropanoic acid group plays a critical role in determining the position of the incoming substituent. The sulfonyl group is a deactivating, meta-directing group. However, in a fused ring system like naphthalene, its influence extends to directing incoming electrophiles to the other, unsubstituted ring. The positions most susceptible to electrophilic attack on the naphthalene ring of this compound are C-5 and C-8.
Bromination:
Bromination of the naphthalene ring can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction is expected to yield a mixture of 5-bromo- and 8-bromo-3-(2-naphthylsulfonyl)propanoic acid, with the potential for di- and poly-brominated products under more forcing conditions.
Nitration:
Nitration can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a nitro group (-NO₂) onto the naphthalene ring, primarily at the 5- and 8-positions. The resulting nitro derivatives, such as 5-nitro-3-(2-naphthylsulfonyl)propanoic acid, are valuable intermediates that can be further transformed, for example, by reduction to the corresponding amino group.
Introduction of an Amino Group:
An amino group can be introduced onto the naphthalene ring through a two-step sequence involving nitration followed by reduction. The nitro group can be reduced to a primary amine (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C). This provides access to compounds like 5-amino-3-(2-naphthylsulfonyl)propanoic acid.
| Functionalization | Reagents and Conditions | Major Product(s) | Synthetic Utility |
| Bromination | Br₂, FeBr₃ | 5-Bromo- and 8-bromo-3-(2-naphthylsulfonyl)propanoic acid | Precursors for cross-coupling reactions. |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 8-nitro-3-(2-naphthylsulfonyl)propanoic acid | Intermediates for the synthesis of amino derivatives. |
| Amination (via Nitration) | 1. HNO₃, H₂SO₄; 2. SnCl₂, HCl or H₂, Pd/C | 5-Amino- and 8-amino-3-(2-naphthylsulfonyl)propanoic acid | Building blocks for the synthesis of more complex molecules. |
Variation of the Sulfonyl Moiety (e.g., exploring alternative sulfone structures)
Modification of the sulfur-containing linker provides another avenue for creating structural analogs of this compound. This can involve altering the oxidation state of the sulfur atom or replacing the entire sulfonyl group with other sulfur-containing functionalities.
Synthesis of Sulfinyl and Thioether Analogs:
The corresponding sulfinyl and thioether analogs represent reduced forms of the sulfonyl group. The synthesis of these compounds would likely start from 2-naphthalenethiol (B184263). Reaction of 2-naphthalenethiol with a suitable three-carbon synthon, such as 3-bromopropanoic acid or acrylic acid, would yield 3-(2-naphthylthio)propanoic acid.
Controlled oxidation of the resulting thioether would provide access to the sulfinyl and sulfonyl derivatives. Oxidation with a mild oxidizing agent, such as one equivalent of hydrogen peroxide or sodium periodate, would yield 3-(2-naphthylsulfinyl)propanoic acid. More vigorous oxidation, for example with an excess of hydrogen peroxide in acetic acid, would lead to the parent compound, this compound. This stepwise oxidation allows for the preparation of a series of analogs with varying electronic properties at the sulfur atom.
| Sulfur Moiety | Synthetic Approach | Key Reagents | Electronic Nature of Sulfur |
| Thioether (-S-) | Nucleophilic substitution of 2-naphthalenethiol on a 3-halopropanoic acid derivative. | 2-Naphthalenethiol, 3-bromopropanoic acid, base | Electron-donating |
| Sulfinyl (-SO-) | Controlled oxidation of the corresponding thioether. | H₂O₂ (1 eq.) or NaIO₄ | Electron-withdrawing (less than sulfonyl) |
| Sulfonyl (-SO₂-) | Oxidation of the corresponding thioether or sulfoxide. | H₂O₂ (excess), CH₃COOH | Strongly electron-withdrawing |
Structure-Reactivity Relationship Studies of Analogs in Synthetic Transformations
The systematic modifications described in the preceding sections would generate a library of analogs with diverse steric and electronic profiles. Studying the reactivity of these analogs in various synthetic transformations can provide valuable insights into structure-reactivity relationships.
Influence of Propanoic Acid Chain Modifications:
α-Substitution: The introduction of a substituent at the α-position would increase steric hindrance around the carboxylic acid group. This would likely decrease the rate of reactions involving the carboxylate, such as esterification or amide bond formation.
Chain Elongation: Increasing the length of the alkyl chain separating the naphthalene sulfonyl group and the carboxylic acid would diminish the inductive electron-withdrawing effect of the sulfonyl group on the carboxyl function. This would be expected to slightly increase the pKa of the carboxylic acid, making it a slightly weaker acid.
Impact of Naphthalene Ring Functionalization:
The introduction of substituents on the naphthalene ring will significantly alter the electronic properties of the entire molecule.
Electron-donating groups (e.g., amino) at the 5- or 8-position would increase the electron density of the aromatic system, potentially influencing the reactivity of the sulfonyl group and the naphthalene ring in other transformations.
Electron-withdrawing groups (e.g., nitro, bromo) would have the opposite effect, decreasing the electron density. This could, for example, make the sulfonyl group a better leaving group in certain nucleophilic substitution reactions.
Effect of Sulfonyl Moiety Variation:
The oxidation state of the sulfur atom has a profound impact on its electronic properties and, consequently, the reactivity of the molecule.
The thioether analog, with its electron-donating sulfur atom, would render the naphthalene ring more susceptible to electrophilic attack compared to the sulfonyl derivative.
The sulfinyl group is stereogenic at the sulfur atom, introducing the possibility of diastereomeric products in subsequent reactions. It is electron-withdrawing, but less so than the sulfonyl group.
The strongly electron-withdrawing sulfonyl group deactivates the naphthalene ring towards electrophilic substitution and increases the acidity of the α-protons on the propanoic acid chain (relative to an unsubstituted alkane).
By comparing the outcomes (yields, reaction rates, regioselectivity) of a standard set of reactions across this matrix of analogs, a detailed understanding of the structure-reactivity relationships for this class of compounds can be developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
